molecular formula C16H15NO3 B3059314 Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- CAS No. 97732-63-3

Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-

Cat. No.: B3059314
CAS No.: 97732-63-3
M. Wt: 269.29 g/mol
InChI Key: HEVLHYOMJRCYDO-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(4-methoxybenzoyl)phenyl]-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- typically involves the following steps:

    Formation of 4-methoxybenzoyl chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Acylation of 4-aminophenylacetamide: The 4-methoxybenzoyl chloride is then reacted with 4-aminophenylacetamide in the presence of a base such as pyridine to form the desired product.

The reaction conditions generally involve:

    Temperature: Reflux conditions (around 80-100°C)

    Solvent: Anhydrous solvents like dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxybenzoyl)phenylacetamide.

    Reduction: Formation of N-[4-(4-methoxyphenyl)phenyl]acetamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Binding: Studied for its ability to bind to proteins, which can influence biological processes.

Medicine

    Pharmaceuticals: Explored for its potential as an active pharmaceutical ingredient in the treatment of various diseases.

    Drug Delivery: Used in the development of drug delivery systems to enhance the bioavailability of therapeutic agents.

Industry

    Materials Science: Utilized in the production of polymers and other materials with specific properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism by which Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-[4-(4-hydroxybenzoyl)phenyl]-
  • Acetamide, N-[4-(4-chlorobenzoyl)phenyl]-
  • Acetamide, N-[4-(4-nitrobenzoyl)phenyl]-

Uniqueness

Acetamide, N-[4-(4-methoxybenzoyl)phenyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and electron-donating interactions, which can enhance the compound’s binding affinity to molecular targets. Additionally, the methoxy group can undergo metabolic transformations, leading to the formation of active metabolites.

Properties

IUPAC Name

N-[4-(4-methoxybenzoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11(18)17-14-7-3-12(4-8-14)16(19)13-5-9-15(20-2)10-6-13/h3-10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVLHYOMJRCYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10542305
Record name N-[4-(4-Methoxybenzoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97732-63-3
Record name N-[4-(4-Methoxybenzoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10542305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with 4-acetamidobenzoyl chloride (0.95 g, 4.57 mmol), anisole (0.60 mL, 5.48 mmoL) and CH2Cl2 (15 mL). Cooled in an ice bath, AlCl3 (0.93 g, 6.85 mmol) was added in portions. The mixture was stirred at 0° C. for 4 h. The resulting dark brown solution was poured into 1 N HCl (25 mL) with ice and the mixture was extracted with EtOAc (2×60 mL). The combined EtOAc extract was washed with water, brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give brown solid. The crude product was purified by chromatography on a silica gel column eluted with hexanes:EtOAc (1:1) to give 0.55 g (45%) of compound 56 as light brown solid. mp 160-162° C. 1H NMR (400 MHz, CDCl3): δ 2.22 (s, 3H), 3.88 (s, 3H), 6.96 (d, J=8.8 Hz, 2H), 7.34 (br s, 1H), 7.55-7.65 (m, 2H), 7.77 (d, J=8.6 Hz, 2H), 7.79 (d, J=8.8 Hz, 2H). LCMS (ESI): m/z 270 (M+H)+, 268 (M−H)−.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.93 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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